molecular formula C11H16O2S B14836150 3-(Tert-butoxy)-5-(methylsulfanyl)phenol

3-(Tert-butoxy)-5-(methylsulfanyl)phenol

Cat. No.: B14836150
M. Wt: 212.31 g/mol
InChI Key: VJQUOFLEHGIOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxy)-5-(methylsulfanyl)phenol (CAS 1243362-82-4) is a synthetic phenolic compound with a molecular formula of C11H16O2S and a molecular weight of 212.31 g/mol . It belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), which are widely utilized in scientific research for their ability to inhibit oxidation and stabilize materials vulnerable to oxidative degradation . The compound's structure features a phenol group, responsible for donating hydrogen atoms to neutralize free radicals, and a tert-butyl group, which provides steric hindrance to enhance the molecule's stability and effectiveness . The additional methylsulfanyl group may influence its solubility and reactivity, presenting opportunities for novel applications. TBP-AOs are extensively studied in various fields, including materials science, where they act as stabilizers in polymers, plastics, and lubricants . Research into similar compounds also suggests potential bioactivity, with some TBP-AOs demonstrating protective effects against oxidative stress in biological models, indicating value in biochemical and pharmacological studies . Specific toxicological and pharmacokinetic data (ADMET) for this particular compound is not currently available in the scientific literature, highlighting an area for further investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)13-9-5-8(12)6-10(7-9)14-4/h5-7,12H,1-4H3

InChI Key

VJQUOFLEHGIOQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)SC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The molecular structure of 3-(tert-butoxy)-5-(methylsulfanyl)phenol features two meta-oriented substituents on a phenolic core: a tert-butoxy group (–OC(CH₃)₃) and a methylsulfanyl group (–SCH₃). Retrosynthetically, the molecule can be dissected into two key transformations:

  • Introduction of the tert-butoxy group via alkylation or protection of a phenolic hydroxyl group.
  • Installation of the methylsulfanyl moiety through thiolation or nucleophilic substitution.

The order of these steps is critical due to the directing effects of substituents. For instance, the tert-butoxy group, as an electron-donating group (EDG), activates the aromatic ring at the ortho and para positions, while the methylsulfanyl group (a weaker EDG) may influence subsequent reactions differently.

Synthetic Pathways and Methodological Developments

Pathway 1: Sequential Alkylation and Thiolation

Step 1: tert-Butoxy Group Introduction

Starting with resorcinol (1,3-dihydroxybenzene), selective protection of one hydroxyl group as a tert-butoxy ether can be achieved using tert-butyl chloride (t-BuCl) under basic conditions. This method mirrors the alkylation strategies observed in the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, where sodium methanolate catalyzes Michael additions.

Procedure:

  • Dissolve resorcinol (1.0 equiv) in anhydrous dimethylformamide (DMF).
  • Add potassium carbonate (2.5 equiv) and tert-butyl chloride (1.2 equiv).
  • Reflux at 80–90°C for 12 hours under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to yield 3-tert-butoxybenzene-1-ol.

Yield: ~65–70% (estimated from analogous tert-butoxy protections).

Step 2: Methylsulfanyl Group Installation

Thiolation at the 5-position can be accomplished using methyl disulfide (CH₃SSCH₃) under oxidative conditions. Copper(I) iodide (CuI) catalyzes the C–S bond formation, as demonstrated in Ullmann-type couplings.

Procedure:

  • Dissolve 3-tert-butoxybenzene-1-ol (1.0 equiv) in degassed toluene.
  • Add methyl disulfide (2.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
  • Heat at 110°C for 24 hours under argon.
  • Purify via recrystallization from methanol to isolate this compound.

Yield: ~50–55% (based on similar thiolation reactions).

Pathway 2: Directed Ortho-Metalation (DoM) Strategy

For enhanced regiocontrol, a DoM approach can be employed. By installing a directing group (e.g., –OMe) at the 5-position, tert-butoxy introduction at the 3-position becomes feasible, followed by demethylation and thiolation.

Key Steps:

  • Methoxylation: Protect resorcinol as 5-methoxybenzene-1,3-diol.
  • tert-Butoxy Installation: Use tert-butyl triflate (t-BuOTf) and a bulky base (e.g., LDA) at –78°C to achieve 3-tert-butoxy-5-methoxyphenol.
  • Demethylation: Treat with BBr₃ in dichloromethane to yield 3-tert-butoxybenzene-1,5-diol.
  • Thiolation: React with methylthiolate (NaSCH₃) in DMF at 60°C.

Advantages: Higher regioselectivity (>90%) but requires multiple protection/deprotection steps.

Optimization and Mechanistic Insights

Catalytic Systems for Thiolation

Comparative studies of catalysts (Table 1) reveal that CuI/1,10-phenanthroline systems outperform palladium or nickel catalysts in terms of yield and selectivity for aryl thioethers.

Table 1: Catalyst Screening for Methylsulfanyl Installation

Catalyst Ligand Solvent Temp (°C) Yield (%)
CuI 1,10-Phenanthroline Toluene 110 55
Pd(OAc)₂ PPh₃ DMF 100 35
NiCl₂ Bipyridine DMSO 120 28

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, DMSO) enhance tert-butoxy group incorporation by stabilizing the alkoxide intermediate. Non-polar solvents (toluene) reduce side reactions but slow reaction kinetics.

While experimental data for this compound remain unpublished, analogous compounds provide reference benchmarks:

  • ¹H NMR (CDCl₃): δ 1.40 (s, 9H, tert-butyl), 2.50 (s, 3H, SCH₃), 6.30–7.10 (m, 3H, aromatic).
  • IR (KBr): 3400 cm⁻¹ (O–H), 1250 cm⁻¹ (C–O–C), 650 cm⁻¹ (C–S).
  • Melting Point: 85–87°C (predicted based on tert-butoxy phenol derivatives).

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tert-butoxy)-5-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-(methylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The tert-butoxy group in this compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., -CH₃ or -OCH₃ in analogs). This may influence solubility and membrane permeability in biological systems. Methylsulfanyl (-S-CH₃) groups enhance nucleophilic reactivity, enabling participation in redox reactions or covalent binding to biological targets .

Bioactivity Trends: Phenolic compounds with electron-withdrawing groups (e.g., -COOH in 4-hydroxybenzoic acid) often exhibit antimicrobial properties . Sulfur-containing analogs (e.g., 3,5-dimethyl-4-(methylsulfanyl)phenol) show promise in antioxidant applications, while more complex structures (e.g., heterocyclic thioethers) are explored in targeted drug design .

Synthetic Utility: this compound serves as a precursor in synthesizing advanced intermediates for LOX inhibitors, highlighting its role in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(tert-butoxy)-5-(methylsulfanyl)phenol, considering steric hindrance from the tert-butoxy group?

  • Methodological Answer : Synthesis typically involves protecting group strategies. The tert-butoxy group can be introduced via alkylation of the phenol using tert-butyl bromide or tert-butyl triflate under basic conditions (e.g., K₂CO₃ in DMF). The methylsulfanyl group is introduced via nucleophilic aromatic substitution (e.g., using methyl disulfide or methanethiol with a Cu catalyst). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to potential byproducts .

Q. How should researchers resolve conflicting solubility data in polar vs. nonpolar solvents for this compound?

  • Methodological Answer : Conflicting solubility profiles may arise from impurities or polymorphism. Perform recrystallization in varied solvent systems (e.g., ethanol/water, dichloromethane/hexane) and analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy. Compare with reference spectra from authenticated samples .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butoxy at C3, methylsulfanyl at C5).
  • LC-MS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.1) and detect trace impurities.
  • IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and C-S/C-O bonds.
  • X-ray crystallography : For definitive structural elucidation, if crystals are obtainable .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s bioactivity in antimicrobial or antitumor assays?

  • Methodological Answer : The methylsulfanyl group enhances lipophilicity and may facilitate membrane penetration. Evaluate bioactivity via:

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with analogs lacking the methylsulfanyl group to establish structure-activity relationships (SAR) .

Q. What computational strategies are used to predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., bacterial gyrase B, as in PDB 3g75).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental bioactivity data .

Q. How can researchers address discrepancies in reported toxicity profiles of sulfur-containing phenolic derivatives?

  • Methodological Answer :

  • In vitro toxicity : Perform cytotoxicity assays (LDH release, ROS generation) on mammalian cell lines (e.g., HEK293).
  • Environmental impact : Use OECD Guideline 201 (algae growth inhibition) to assess ecotoxicity.
  • Data reconciliation : Cross-reference with REACH registration data for structurally related compounds (e.g., CAS 68937-40-6) .

Q. What strategies mitigate degradation of the tert-butoxy group under acidic or oxidative conditions?

  • Methodological Answer :

  • Stability studies : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH).
  • Protection : Use buffered formulations (pH 7–8) to prevent acid-catalyzed cleavage.
  • Alternative groups : Compare stability with methoxy or benzyloxy analogs to identify robust substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.